ent-Odoratisol A

Chinese Name
(+)-5-甲氧基去氢二异丁香酚
English Name
ent-Odoratisol A
标识符
CAS No.
1967042-42-7
Molecular Formula
C21H24O5
Molecular Weight
356.4180
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
356.4180
druglikeness.valid
TPSA
TPSA
57.1500
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
4.5123
druglikeness.valid
LogD
LogD
4.5086
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.0062
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
7.0185
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
高
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
91.7042
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
无
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
8.5235
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
3.3445
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
是
druglikeness.valid
Resp_Sens
Resp_Sens
是
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
否
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
炎症性疾病
Inflammatory disease
Corresponding Targets:
抗菌
Antibacterial
Corresponding Targets:
癌症
Cancer
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
氧化应激相关疾病
Oxidative Stress-Related Diseases
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

草质素-8-甲醚
Sexangularetin
CAS号:571-74-4
分子式:C16H12O7
分子量:316.2650

原花青素C1
Procyanidin C1
CAS号:37064-30-5
分子式:C45H38O18
分子量:866.7810

槲皮素-3-龙胆二糖苷
Quercetin 3-gentiobioside
CAS号:7431-83-6
分子式:C27H30O17
分子量:626.5200

丁内未利葡萄糖苷
Tinnevellin glucoside
CAS号:80358-06-1
分子式:C20H24O9
分子量:408.4030

Styraxlignolide F
Styraxlignolide F
CAS号:823214-06-8
分子式:C27H34O11
分子量:534.5580

表小檗碱
Epiberberine
CAS号:6873-09-2
分子式:C20H18NO4+
分子量:336.3660